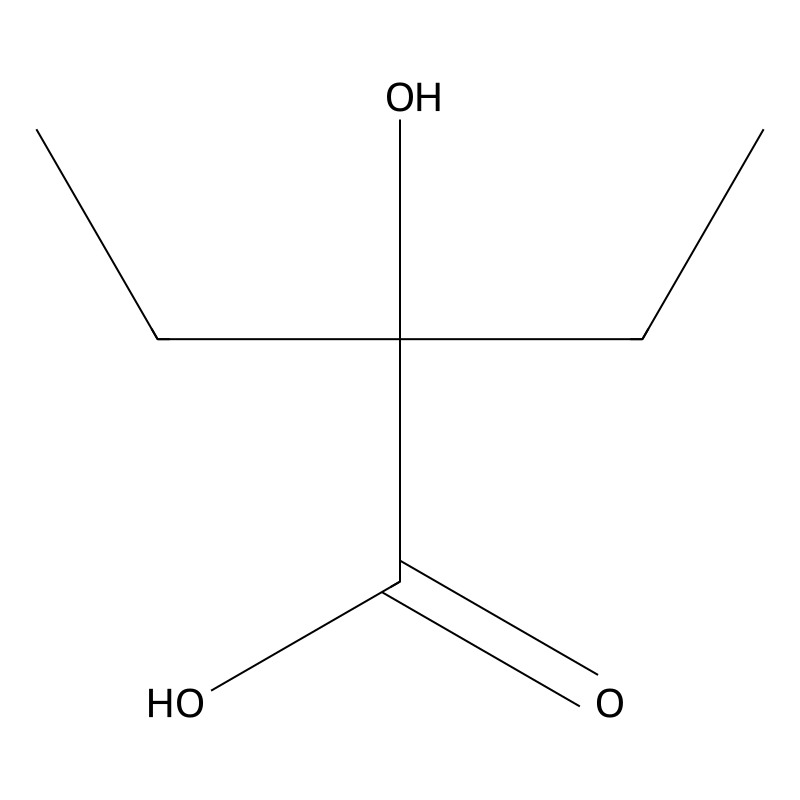

2-Ethyl-2-hydroxybutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-Ethyl-2-hydroxybutyric acid, also known as 2-ethyl-2-hydroxybutanoic acid, is a hydroxy fatty acid with the chemical formula and a molecular weight of approximately 132.16 g/mol. It is characterized by its hydrophobic nature, making it practically insoluble in water while being relatively neutral in terms of pH. The compound is identified by its CAS Registry Number 3639-21-2 and is recognized for its role as a metabolite of di(2-ethylhexyl) phthalate, a common plasticizer .

Quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate):

- 2-E2HB was employed as an internal standard during the quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) (MCL-PHA) using gas chromatography (GC) [].

- Internal standards are reference compounds added to samples to ensure the accuracy and consistency of measurements throughout the analysis.

Studying the impact of surfactants on electron transfer reactions:

- 2-E2HB was utilized as a ligand in research investigating the influence of anionic and cationic surfactants on the kinetics of electron transfer reactions from organic sulfides to [CrV(ehba)2] (ehba stands for 2-ethyl-2-hydroxy butyric acid) [].

- Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and reactivity.

The chemical behavior of 2-ethyl-2-hydroxybutyric acid includes various reactions typical for hydroxy acids. Notably, it can undergo:

- Esterification: Reacting with alcohols to form esters.

- Dehydration: Leading to the formation of alkenes under suitable conditions.

- Oxidation: Hydroxy groups can be oxidized to form carbonyl compounds.

These reactions are essential for its applications in organic synthesis and biochemistry .

Research indicates that 2-ethyl-2-hydroxybutyric acid exhibits biological activity relevant to metabolic processes. It is involved in the metabolism of various compounds, particularly as a metabolite of di(2-ethylhexyl) phthalate. Its biological effects may include:

- Antioxidant properties: Potentially mitigating oxidative stress.

- Influence on lipid metabolism: Affecting the synthesis and degradation of fatty acids.

Further studies are required to elucidate its complete biological profile and therapeutic potentials .

Several methods have been developed for synthesizing 2-ethyl-2-hydroxybutyric acid, including:

- Direct synthesis from butyric acid derivatives: This involves hydroxyalkylation reactions.

- Biotechnological approaches: Utilizing microbial fermentation processes to produce hydroxy fatty acids from renewable resources.

- Chemical synthesis: Employing multi-step synthetic routes involving alkylation and subsequent functional group modifications.

These methods highlight the compound's versatility in synthetic chemistry .

2-Ethyl-2-hydroxybutyric acid finds applications in various fields:

- Plasticizers: As a metabolite of di(2-ethylhexyl) phthalate, it plays a role in understanding plasticizer metabolism.

- Biochemical research: Used as an internal standard for quantifying medium-chain-length bacterial poly(3-hydroxyalkanoate).

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities .

Interaction studies involving 2-ethyl-2-hydroxybutyric acid focus on its metabolic pathways, particularly how it interacts with enzymes and other metabolites within biological systems. Research has shown that it may influence the activity of certain enzymes involved in lipid metabolism, although comprehensive studies are still needed to clarify these interactions fully .

Several compounds share structural similarities with 2-ethyl-2-hydroxybutyric acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Hydroxybutanoic Acid | Shorter carbon chain; involved in ketone body metabolism. | |

| 4-Hydroxybutanoic Acid | Similar structure; different position of hydroxyl group. | |

| 2-Hydroxypropanoic Acid | Smaller structure; key intermediate in carbohydrate metabolism. |

Uniqueness

The uniqueness of 2-ethyl-2-hydroxybutyric acid lies in its specific carbon chain length and the positioning of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its role as a metabolite of di(2-ethylhexyl) phthalate further differentiates it within biochemical contexts .

The synthesis of 2-Ethyl-2-hydroxybutyric acid through catalytic esterification represents a cornerstone methodology in modern organic chemistry. Multiple catalytic systems have been developed and optimized for this specific hydroxycarboxylic acid, each offering distinct advantages in terms of reaction efficiency, selectivity, and operational conditions [1] [2] [3].

Metal Triflate Catalysts

Metal triflate catalysts have emerged as particularly effective systems for the esterification of 2-Ethyl-2-hydroxybutyric acid. Aluminum triflate demonstrates exceptional performance, achieving 99% conversion at 165°C within one hour using a 10 mol% catalyst loading [3] [4]. The high Lewis acidity of aluminum triflate facilitates the activation of the carboxylic acid functionality, while the triflate anion provides stability under reaction conditions. Bismuth triflate offers comparable performance with 98% conversion under similar conditions, representing an environmentally benign alternative to traditional heavy metal catalysts [3].

Scandium triflate, while requiring milder conditions (150°C, 6 hours), achieves 80% conversion with only 1 mol% catalyst loading [1]. This system demonstrates remarkable efficiency for α-hydroxycarboxylic acids, as the hydroxyl group provides additional coordination sites that enhance catalyst activation. The mechanism involves formation of a bidentate complex between the substrate and metal center, followed by nucleophilic attack by the alcohol component.

Bismuth-Based Solid Catalysts

Bismuth oxide represents a heterogeneous alternative that addresses catalyst recovery challenges inherent in homogeneous systems. Under optimized conditions (140°C, 2 hours, 5 wt% catalyst), bismuth oxide achieves 87% conversion of fatty acids to methyl esters [2]. X-ray diffraction analysis reveals that bismuth oxide transforms in situ to layered bismuth carboxylates, which function as the actual catalytic species. This transformation enhances the acid-base properties of the catalyst surface, promoting both carboxylic acid activation and alcohol nucleophilicity.

The recyclability of bismuth oxide catalysts extends to at least four consecutive reaction cycles without significant activity loss [2]. Fourier transform infrared spectroscopy confirms retention of the layered carboxylate structure after multiple uses, indicating structural stability under reaction conditions.

Room Temperature Esterification Systems

Dodecylbenzene sulfonic acid and its copper salt derivative enable esterification at room temperature through surfactant-mediated catalysis [5]. These systems achieve 85-95% conversion within 24 hours without external heating. The mechanism involves formation of reverse micelles that concentrate reactants at the catalyst interface, dramatically increasing local concentration and reaction rates.

The surfactant properties create hydrophobic microenvironments that favor ester formation while sequestering water molecules in the micelle interior. This natural water separation drives the equilibrium toward product formation and prevents hydrolysis reactions that typically limit esterification yields.

Specialized Catalytic Systems

Boric acid catalyzes selective esterification of α-hydroxycarboxylic acids with remarkable chemoselectivity [6]. Under reflux conditions, boric acid preferentially activates the α-hydroxy functionality through formation of cyclic boronate intermediates. This selectivity proves particularly valuable for substrates containing multiple carboxylic acid groups, as demonstrated with malic acid derivatives where 70-90% yields are achieved with exclusive α-position esterification.

Recent developments in electrified esterification employ sulfuric acid-functionalized covalent organic frameworks combined with Joule heating [7]. This innovative approach achieves 80.5% conversion at 55°C with stoichiometric reactant ratios, surpassing the theoretical equilibrium limit of 62.5% through in situ water removal via evaporation driven by localized heating.

Large-Scale Manufacturing Processes and Yield Optimization

Industrial production of 2-Ethyl-2-hydroxybutyric acid requires careful consideration of process economics, energy efficiency, and environmental impact. Multiple reactor configurations and process intensification strategies have been developed to optimize large-scale synthesis [8] [9] [10].

Batch and Fed-Batch Reactor Systems

Traditional batch reactors remain prevalent in industrial esterification due to operational simplicity and equipment versatility. Optimized batch processes operating at 140-165°C for 2-6 hours achieve 87-99% conversion with appropriate catalyst selection [2] [3]. Heat management becomes critical at industrial scale, requiring efficient heat exchangers and temperature control systems to maintain reaction selectivity.

Fed-batch reactors offer enhanced productivity through controlled reactant addition strategies [8] [9]. By maintaining optimal reactant ratios throughout the reaction, fed-batch operation achieves 90-95% yields while minimizing side reactions. Dynamic feeding profiles, optimized through process modeling, prevent substrate inhibition and catalyst deactivation that can occur with initial high concentrations.

The economic advantages of fed-batch operation include reduced reactor volume requirements and improved heat management. Computational fluid dynamics modeling reveals that gradual alcohol addition maintains homogeneous temperature distribution and prevents localized overheating that leads to substrate decomposition.

Continuous Fixed-Bed Reactor Technology

Continuous fixed-bed reactors represent the most economically attractive option for large-scale production, offering superior space-time yields and eliminating catalyst separation costs [11] [10]. Solid acid catalysts, particularly sulfonic acid-functionalized resins and metal-loaded supports, demonstrate excellent stability under continuous operation conditions.

Operating at 70-150°C with continuous flow, these systems achieve 85-94% conversion with residence times of 30-120 minutes [10]. The heterogeneous nature enables easy catalyst regeneration through thermal treatment or solvent washing. Magnetic-responsive catalysts, incorporating iron oxide nanoparticles, facilitate catalyst recovery and recycling in semi-continuous operations [10] [12].

Process intensification through microstructured reactors enhances mass and heat transfer, enabling operation at milder conditions while maintaining high conversion. The high surface-to-volume ratio characteristic of microchannels promotes efficient mixing and temperature control, critical factors for esterification optimization.

Water Removal and Equilibrium Displacement

Esterification reactions are inherently limited by thermodynamic equilibrium, necessitating strategies for water removal to achieve high conversions. Azeotropic distillation using entrainers such as toluene or cyclohexane enables continuous water removal during reaction [13]. Dean-Stark apparatus configurations are commonly employed at laboratory scale, while industrial processes utilize more sophisticated distillation columns with water separation capability.

Microreactor technology with integrated pervaporation membranes achieves remarkable yield improvements through selective water removal [13]. T-type zeolite membranes demonstrate high water selectivity, achieving 62.6% yield at 85°C with 10.3 percentage point improvement over equilibrium limitations. The rate constant for water separation in microreactors exceeds batch processes by factors of 108, demonstrating the potential for process intensification.

Molecular sieve adsorption provides an alternative water removal strategy, particularly effective in co-solvent systems [14] [15]. Optimized processes using diethyl ether as co-solvent achieve 95% free fatty acid conversion within 75 minutes at 55°C. The co-solvent facilitates mass transfer while molecular sieves continuously remove product water, maintaining driving force for forward reaction.

Process Optimization and Control

Advanced process control strategies enable real-time optimization of esterification conditions to maximize yield and minimize energy consumption [16]. Dynamic optimization techniques, including control vector parameterization and orthogonal collocation, identify optimal temperature and feed rate trajectories for semi-batch operations.

Response surface methodology facilitates systematic optimization of multiple process variables simultaneously [14] [17]. Central composite design reveals that reaction time exerts the greatest influence on conversion, while catalyst concentration and methanol-to-acid molar ratio show significant interactive effects. Optimized conditions (90 minutes reaction time, 60°C, 1.5 wt% catalyst, 9:1 methanol ratio) achieve 95% methyl ester yield [17].

Statistical experimental design using Taguchi methodology enables efficient optimization with minimal experimental effort [18]. L9 orthogonal arrays identify optimal conditions for oil palm-derived solid acid catalysts, achieving 87.2% free fatty acid conversion under optimized conditions. The methodology demonstrates that methanol-to-oil molar ratio exerts the strongest influence on conversion, followed by reaction duration.

Purification Techniques and Quality Control Standards

Purification of 2-Ethyl-2-hydroxybutyric acid requires sophisticated analytical and preparative techniques to achieve pharmaceutical and industrial quality standards. Multiple chromatographic and physical separation methods have been developed to address the specific challenges associated with hydroxycarboxylic acid purification [19] [20] [21].

High-Performance Liquid Chromatography Systems

Reverse-phase high-performance liquid chromatography using specialized stationary phases enables both analytical characterization and preparative separation of 2-Ethyl-2-hydroxybutyric acid [19]. The Newcrom R1 column, featuring low silanol activity, provides excellent separation using acetonitrile-water-phosphoric acid mobile phases. This system achieves baseline resolution with retention times suitable for quantitative analysis.

Mobile phase optimization reveals that phosphoric acid concentration critically affects peak shape and resolution. For mass spectrometry applications, formic acid replacement of phosphoric acid maintains separation quality while providing MS-compatible conditions. The method demonstrates scalability from analytical (micrograms) to preparative (grams) quantities without significant loss of resolution.

Three-micrometer particle columns enable ultra-performance liquid chromatography applications with reduced analysis times and improved sensitivity [19]. The enhanced efficiency facilitates pharmacokinetic studies and impurity profiling required for pharmaceutical applications.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry provides definitive identification and purity assessment through trimethylsilyl derivatization [20]. The derivatization procedure converts both carboxylic acid and hydroxyl functionalities to volatile silyl ethers, enabling high-resolution separation and molecular ion confirmation.

Electron ionization at 70 eV generates characteristic fragmentation patterns that confirm molecular structure and detect impurities [20]. The predicted mass spectrum shows base peaks corresponding to trimethylsilyl cation (m/z 73) and molecular ion-trimethylsilyl fragments, providing diagnostic information for identity confirmation.

Method validation demonstrates linearity across pharmaceutical concentration ranges with detection limits suitable for trace impurity analysis. The technique proves particularly valuable for batch release testing and stability studies where both potency and purity must be confirmed.

Column Chromatography and Large-Scale Purification

Silica gel column chromatography remains the standard method for laboratory-scale purification, offering excellent resolution with cost-effective operation [21]. Solvent system optimization using hexane-ethyl acetate gradients achieves baseline separation of 2-Ethyl-2-hydroxybutyric acid from synthetic precursors and side products.

The purification protocol involves initial loading in minimal polar solvent, followed by gradient elution to achieve selectivity. Thin-layer chromatography monitoring enables fraction collection optimization, typically achieving 90-95% recovery with greater than 99% purity.

Industrial-scale chromatography employs larger silica gel columns with automated solvent delivery and fraction collection systems [21]. Economic considerations favor recycling of eluent solvents through distillation, reducing waste generation and operating costs.

Crystallization and Physical Purification Methods

Crystallization provides the highest purity levels for 2-Ethyl-2-hydroxybutyric acid, with controlled cooling from hot solutions achieving greater than 99% purity [22]. Solvent selection critically influences crystal quality, with alcoholic solvents generally providing superior crystal morphology compared to hydrocarbon systems.

The crystallization process requires careful temperature control to achieve optimal nucleation and growth rates. Seeding with pure crystals promotes uniform crystal size distribution and minimizes formation of undesirable polymorphs. Quality control analysis confirms melting point (79-82°C) and spectroscopic purity criteria [22] [23].

Distillation and Industrial Purification

Fractional distillation enables large-scale purification with excellent material recovery [24]. The compound exhibits a boiling point of 251°C at atmospheric pressure, enabling separation from most synthetic precursors and solvents under reduced pressure conditions.

Industrial distillation systems incorporate multiple theoretical plates to achieve high separation efficiency while minimizing thermal decomposition [24]. Reduced pressure operation (typically 10-50 mmHg) enables distillation at 120-180°C, preventing thermal degradation of the hydroxyl-substituted acid.

Quality Control Standards and Specifications

Pharmaceutical and industrial applications require adherence to strict quality specifications encompassing purity, water content, residual solvents, and heavy metals [22] [25]. Gas chromatography analysis confirms greater than 95% purity for technical grades, while pharmaceutical applications require greater than 99% purity with specified impurity profiles.

Water content determination by Karl Fischer titration ensures compliance with stability requirements, as excess moisture promotes hydrolysis and ester formation during storage [26] [25]. Residual solvent analysis by headspace gas chromatography confirms compliance with International Council for Harmonisation guidelines for pharmaceutical applications.

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant